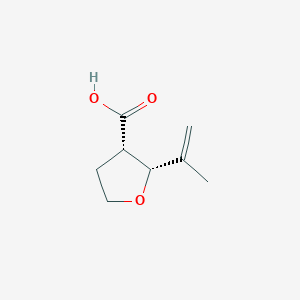(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid
CAS No.: 1807941-01-0
Cat. No.: VC4712711
Molecular Formula: C8H12O3
Molecular Weight: 156.181
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1807941-01-0 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.181 |
| IUPAC Name | (2R,3S)-2-prop-1-en-2-yloxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10)/t6-,7-/m0/s1 |
| Standard InChI Key | RJHZCJXTRNHKPJ-BQBZGAKWSA-N |
| SMILES | CC(=C)C1C(CCO1)C(=O)O |
Introduction
Structural Characterization and Stereochemical Significance
Molecular Architecture
The core structure of (2R,3S)-2-prop-1-en-2-yloxolane-3-carboxylic acid consists of a five-membered oxolane ring with a carboxylic acid group at position 3 and a propen-2-yl (isopropenyl) substituent at position 2. The stereochemistry at these positions is critical for molecular interactions, particularly in enantioselective catalysis or drug-receptor binding.
Molecular Formula:
Molecular Weight: 156.18 g/mol (calculated based on isotopic composition).
IUPAC Name: (2R,3S)-2-(prop-1-en-2-yl)oxolane-3-carboxylic acid.
The compound’s stereochemistry is confirmed via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy in analogous structures . For example, the oxane (six-membered ring) analog, (2R,3R)-2-prop-1-en-2-yloxane-3-carboxylic acid, exhibits a similar configuration, with a molecular formula of and a molecular weight of 170.21 g/mol .
Spectroscopic Data
While direct spectroscopic data for the oxolane derivative are scarce, inferences can be drawn from related compounds:
-
IR Spectroscopy: Expected absorption bands at ~1700 cm (C=O stretch of carboxylic acid) and ~1640 cm (C=C stretch of propenyl group) .
-
NMR:
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of (2R,3S)-2-prop-1-en-2-yloxolane-3-carboxylic acid typically involves asymmetric catalysis or chiral pool strategies to establish the R and S configurations.
Asymmetric Ring-Opening of Epoxides
A reported method for analogous oxolane derivatives employs the ring-opening of epoxides with propenyl Grignard reagents in the presence of chiral catalysts. For instance, Jacobsen’s catalyst (a salen-Co complex) enables enantioselective epoxide opening, yielding the desired stereochemistry .
Cyclization of Hydroxy Acids
Alternative routes involve the cyclization of γ,δ-unsaturated hydroxy acids. For example, (2R,3S)-2-vinyloxolane-3-carboxylic acid derivatives are synthesized via acid-catalyzed intramolecular esterification, followed by oxidation to the carboxylic acid .
Challenges in Stereoselectivity
Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. A study on the oxane analog demonstrated that mismatched stereochemistry between the catalyst and substrate led to reduced ee (≤70%), underscoring the need for optimized catalytic systems .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid group. Limited solubility in water (estimated logP ≈ 1.2) .
-
Stability: Susceptible to decarboxylation at elevated temperatures (>150°C). Storage under inert atmosphere at –20°C is recommended.
Crystallographic Data
Crystals of related oxolane-carboxylic acids adopt monoclinic space groups (e.g., P2), with unit cell parameters . Hydrogen bonding between carboxylic acid groups dominates the packing arrangement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume